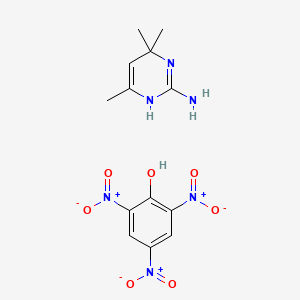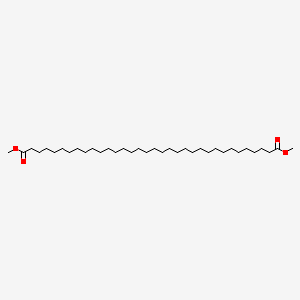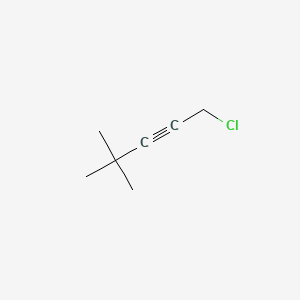
4,4-Dimethylpent-2-ynyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpent-2-ynyl chloride, also known as 1-chloro-4,4-dimethyl-2-pentyne, is an organic compound with the molecular formula C7H11Cl. It is a derivative of pent-2-yne, where a chlorine atom is attached to the first carbon and two methyl groups are attached to the fourth carbon. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-2-ynyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpent-2-yne. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-ynyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The triple bond in the compound can participate in addition reactions with hydrogen (H2) or halogens (X2), resulting in the formation of alkenes or dihalides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Scientific Research Applications
4,4-Dimethylpent-2-ynyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-2-ynyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The triple bond in the compound also makes it susceptible to addition reactions, where electrophiles can add across the triple bond .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-yne: This compound lacks the chlorine atom and is less reactive in substitution reactions.
1-Chloro-4,4-dimethyl-2-pentene: This compound has a double bond instead of a triple bond, making it less reactive in addition reactions.
Uniqueness
4,4-Dimethylpent-2-ynyl chloride is unique due to the presence of both a chlorine atom and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
55683-00-6 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-chloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11Cl/c1-7(2,3)5-4-6-8/h6H2,1-3H3 |
InChI Key |
KVZRKULKRPSPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
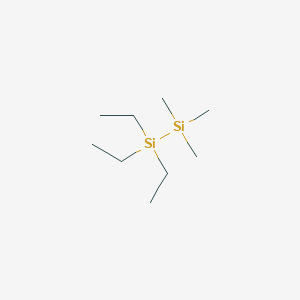
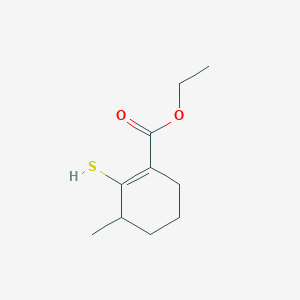
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

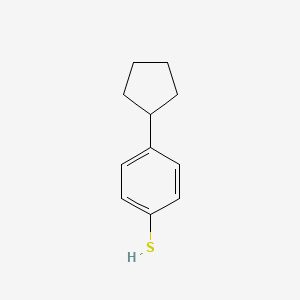
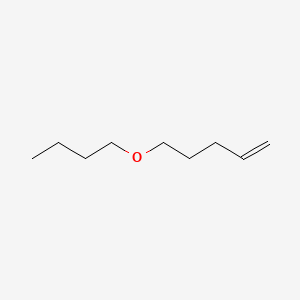
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

